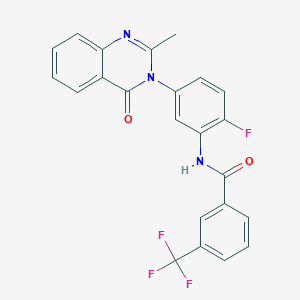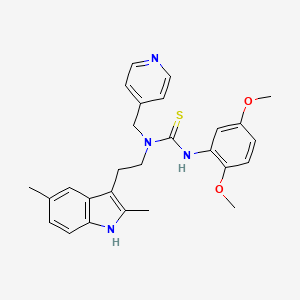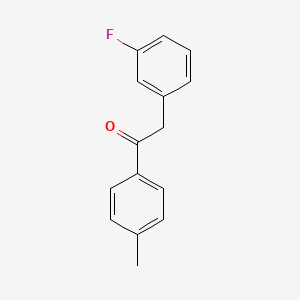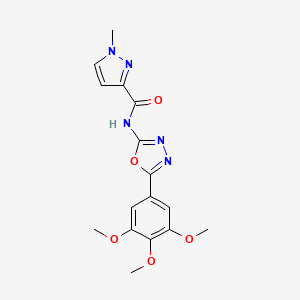
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15F4N3O2 and its molecular weight is 441.386. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that fluorine-containing quinazolinone derivatives demonstrate significant antimicrobial potency. In a study, novel fluorine-containing 5-arylidene derivatives that include quinazolinone along with 4-thiazolidinone have been synthesized and shown to act as potential antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria as well as fungi. These compounds were evaluated using the serial broth dilution method, identifying several derivatives with remarkable in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).
Cancer Research
In cancer research, 3-methylquinazolinone derivatives have been designed, synthesized, and evaluated for their antiproliferative activities. These compounds showed significant inhibitory effects against various tumor cells and wild type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). One compound, in particular, exhibited higher antiproliferative activities against all tested tumor cells than Gefitinib, a known anti-cancer drug, and was able to induce apoptosis and arrest MCF-7 cells in the G2/M phase (Zhang et al., 2021).
Imaging and Diagnostic Applications
Fluorine-18-labeled benzamide analogues have been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging the sigma2 receptor status (Tu et al., 2007).
Synthesis and Chemical Properties
The synthesis of fluorinated heterocycles has been achieved via rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate. This methodology facilitated the efficient synthesis of various fluorinated heterocycles, demonstrating the synthetic potential of these protocols in the pharmaceutical and agrochemical industries (Wu et al., 2017).
Propriétés
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c1-13-28-19-8-3-2-7-17(19)22(32)30(13)16-9-10-18(24)20(12-16)29-21(31)14-5-4-6-15(11-14)23(25,26)27/h2-12H,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRISFNMURWZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)
![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)
![4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2520403.png)
![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)
![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)
![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)

